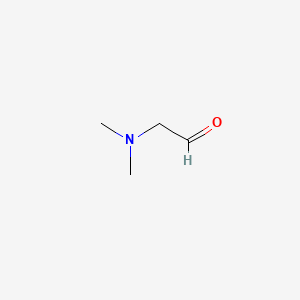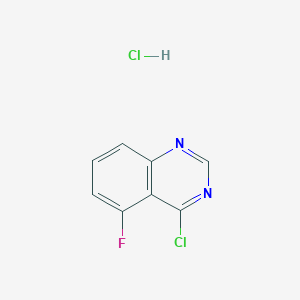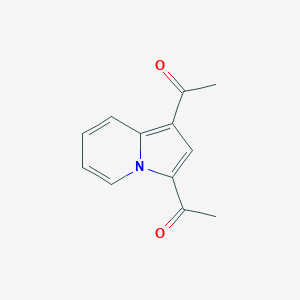![molecular formula C12H11ClO4 B3191250 Dimethyl 2-[(4-chlorophenyl)methylidene]propanedioate CAS No. 52927-44-3](/img/structure/B3191250.png)
Dimethyl 2-[(4-chlorophenyl)methylidene]propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-[(4-chlorophenyl)methylidene]propanedioate is an organic compound with the molecular formula C12H11ClO4. It is a derivative of propanedioic acid and contains a chlorophenyl group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl 2-[(4-chlorophenyl)methylidene]propanedioate can be synthesized through the Knoevenagel condensation reaction. This reaction involves the condensation of dimethyl malonate with 4-chlorobenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is typically carried out in an organic solvent like ethanol or methanol at room temperature. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to increase yield and purity. Continuous flow reactors may be used to enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2-[(4-chlorophenyl)methylidene]propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Dimethyl 2-[(4-chlorophenyl)methylidene]propanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of dimethyl 2-[(4-chlorophenyl)methylidene]propanedioate involves its interaction with specific molecular targets. The chlorophenyl group can interact with enzymes or receptors, leading to various biological effects. The exact pathways depend on the specific application and the target organism or system.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl 2-[(4-bromophenyl)methylidene]propanedioate
- Dimethyl 2-[(4-fluorophenyl)methylidene]propanedioate
- Dimethyl 2-[(4-methylphenyl)methylidene]propanedioate
Uniqueness
Dimethyl 2-[(4-chlorophenyl)methylidene]propanedioate is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. Compared to its bromine, fluorine, and methyl analogs, the chlorine atom provides distinct reactivity and interaction profiles, making it valuable for specific applications in synthesis and research.
Propriétés
Numéro CAS |
52927-44-3 |
|---|---|
Formule moléculaire |
C12H11ClO4 |
Poids moléculaire |
254.66 g/mol |
Nom IUPAC |
dimethyl 2-[(4-chlorophenyl)methylidene]propanedioate |
InChI |
InChI=1S/C12H11ClO4/c1-16-11(14)10(12(15)17-2)7-8-3-5-9(13)6-4-8/h3-7H,1-2H3 |
Clé InChI |
MLMWUEGNVJDKQJ-UHFFFAOYSA-N |
SMILES |
COC(=O)C(=CC1=CC=C(C=C1)Cl)C(=O)OC |
SMILES canonique |
COC(=O)C(=CC1=CC=C(C=C1)Cl)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(Bromomethyl)phenyl]-2,2-dimethylpropan-1-one](/img/structure/B3191186.png)




![n-{4-[(3-Methyl-1,2-thiazol-5-yl)sulfamoyl]phenyl}acetamide](/img/structure/B3191220.png)







